REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5](Br)[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[Cu][C:14]#[N:15]>CN1CCCC1=O>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([C:14]#[N:15])[CH:6]=[CH:7][CH:8]=2)[N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(C=CC=C2C=C1)Br
|
Name
|
copper(I)cyanide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
at 180° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC2=C(C=CC=C2C=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |